

# Technical Guide: 1,4-Oxazepan-6-one (CAS No. 10595-13-8)

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## Compound of Interest

Compound Name: 1,4-Oxazepan-6-one

Cat. No.: B12820161

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**1,4-Oxazepan-6-one** is a seven-membered heterocyclic compound containing both an oxygen and a nitrogen atom. This scaffold is of interest in medicinal chemistry due to its structural properties, which can be valuable in the design of novel therapeutic agents. This document provides a technical overview of **1,4-Oxazepan-6-one**, including its identification, synthesis, and characterization data.

## Compound Identification

The primary identifier for **1,4-Oxazepan-6-one** is its Chemical Abstracts Service (CAS) Registry Number.

Identifier	Value
CAS Number	10595-13-8
Chemical Name	1,4-Oxazepan-6-one
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>2</sub>
Molecular Weight	115.13 g/mol

## Physicochemical and Spectral Data

Comprehensive characterization is essential for confirming the identity and purity of **1,4-Oxazepan-6-one**. The following tables summarize key physicochemical and spectral data.

Table 1: Physicochemical Properties

Property	Value
Appearance	Colorless oil
Boiling Point	Not specified
Melting Point	Not applicable
Solubility	Soluble in chloroform and methanol

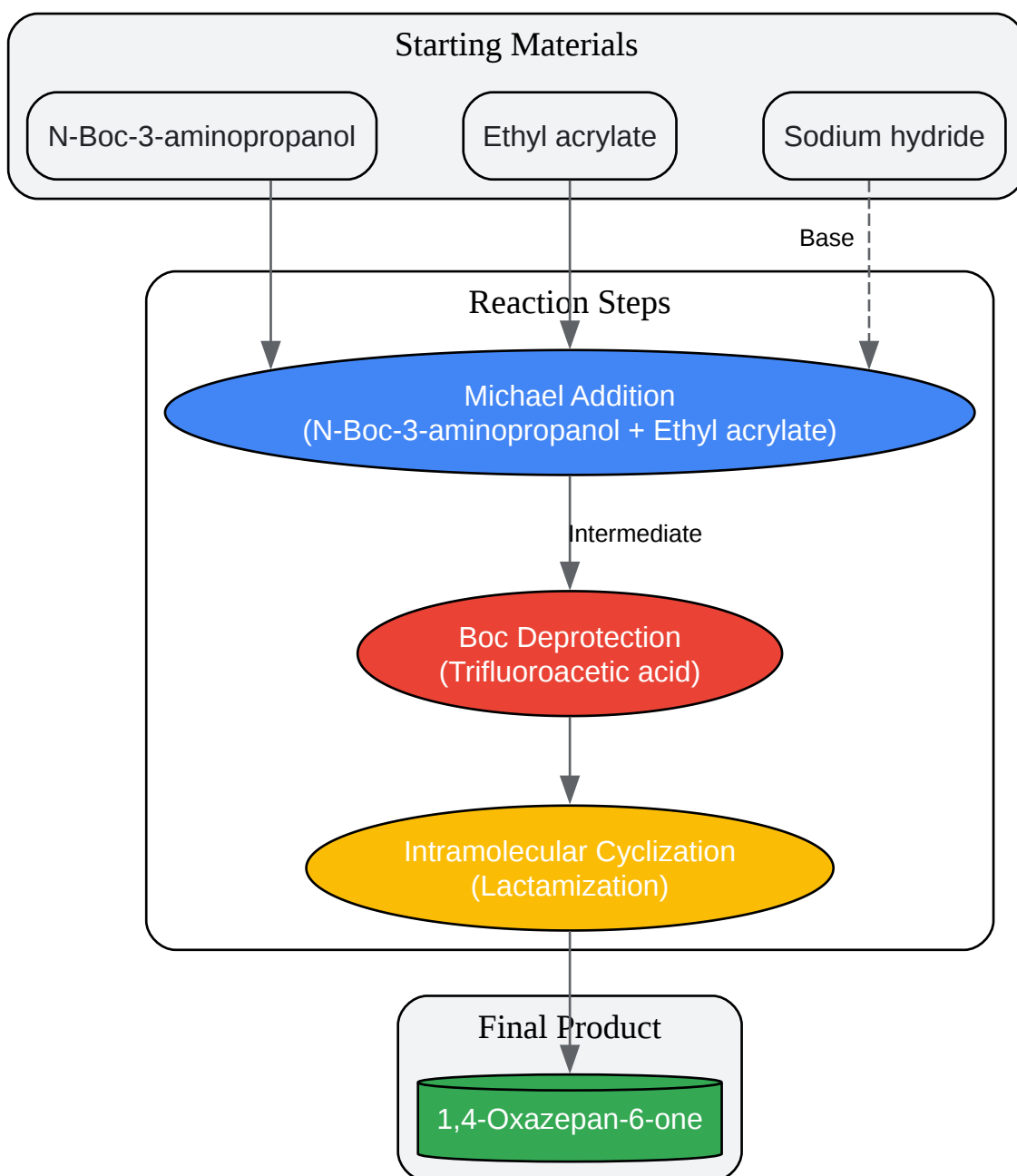
Table 2: Spectral Data

Technique	Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ 4.35 (t, $J=5.2$ Hz, 2H), 3.86 (t, $J=5.5$ Hz, 2H), 3.01 (t, $J=5.2$ Hz, 2H), 2.68 (t, $J=5.5$ Hz, 2H), 1.85 (br s, 1H)
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$\delta$ 171.5, 68.9, 48.5, 41.2, 35.9
Mass Spectrometry (MS)	$m/z$ 116 $[\text{M}+\text{H}]^+$

## Synthesis Protocol

A common synthetic route to **1,4-Oxazepan-6-one** involves the intramolecular cyclization of an appropriate precursor. The following is a detailed experimental protocol for its synthesis.

## Synthesis Workflow



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Caption: Synthetic workflow for **1,4-Oxazepan-6-one**.

## Experimental Procedure

Step 1: Michael Addition

- To a solution of N-Boc-3-aminopropanol (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
- Stir the mixture at room temperature for 30 minutes.
- Add ethyl acrylate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Michael adduct.

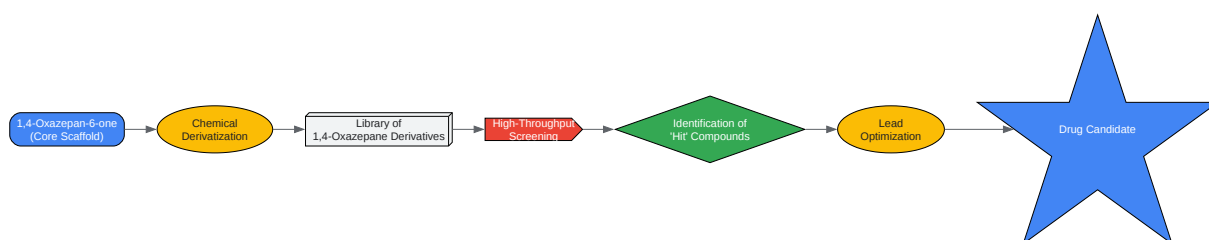
#### Step 2: Boc Deprotection and Cyclization

- Dissolve the crude adduct from the previous step in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
- Stir the solution at room temperature for 2 hours.
- Remove the solvent and excess TFA under reduced pressure.
- Dissolve the residue in methanol and heat to reflux for 24 hours to induce intramolecular lactamization.
- Cool the reaction mixture and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford **1,4-Oxazepan-6-one** as a colorless oil.

## Applications in Drug Development

While **1,4-Oxazepan-6-one** itself is primarily a building block, the 1,4-oxazepane core is a privileged scaffold in medicinal chemistry. Its derivatives have been explored for various therapeutic targets. The seven-membered ring system offers a three-dimensional structure that can be exploited to achieve specific binding interactions with biological macromolecules.

## Logical Relationship in Scaffold-Based Drug Discovery



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